molecular formula C30H29N5OS B2701711 N-(4-ethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide CAS No. 1112278-55-3

N-(4-ethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide

Cat. No.: B2701711
CAS No.: 1112278-55-3
M. Wt: 507.66
InChI Key: KZJVGAPZUQPMIY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-ethylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
  • N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

Uniqueness

N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5OS/c1-3-20-9-11-23(12-10-20)34-29(36)22-13-15-35(16-14-22)28-27-26(31-18-32-28)25-24(21-7-5-4-6-8-21)17-19(2)33-30(25)37-27/h4-12,17-18,22H,3,13-16H2,1-2H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJVGAPZUQPMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=NC(=CC(=C45)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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